Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid
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Overview
Description
“Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is a chemical compound with the CAS Number: 130992-20-0 . Its molecular formula is C4H3N3O3S and it has a molecular weight of 173.15 .
Molecular Structure Analysis
The InChI code for “Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is 1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) .Physical And Chemical Properties Analysis
The physical form of “Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is solid . It’s stored at room temperature .Scientific Research Applications
Anticancer Activity
Compounds with the 1,3,4-thiadiazole moiety have been studied for their potential anticancer properties. Research has shown that some synthesized compounds exhibit cytotoxic activities against cancer cell lines such as MCF-7 .
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial efficacy. Studies indicate that they possess antibacterial properties comparable to amoxicillin and antifungal activities against strains like T. harzianum and A. niger .
Antiepileptic Agents
Modifications in the 1,3,4-thiadiazole structure have yielded derivatives that act as potent anticonvulsant agents with reduced toxicity, showing promise as anti-epileptic medications .
Synthesis and Evaluation
The synthesis process of these compounds is crucial for their application in various fields. Detailed synthesis methods and evaluations are documented to ensure the effectiveness of these compounds .
Biological Evaluation
Beyond synthesis, biological evaluation is key to understanding the efficacy of these compounds. This includes studies on their interaction with biological systems and potential therapeutic effects .
Chemical Properties and Availability
Understanding the chemical properties of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is essential for its application in research. Information on its chemical structure, properties, and availability can be found through suppliers like MilliporeSigma .
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid’s action are subject to ongoing research. Preliminary studies suggest that it may have antimicrobial activity , but further work is needed to confirm these findings and explore other potential effects.
properties
IUPAC Name |
2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSPAQARUBDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649317 |
Source
|
Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid | |
CAS RN |
130992-20-0 |
Source
|
Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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